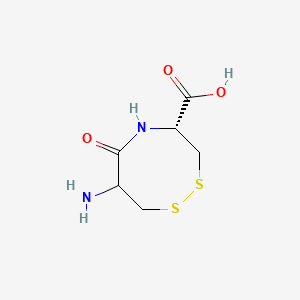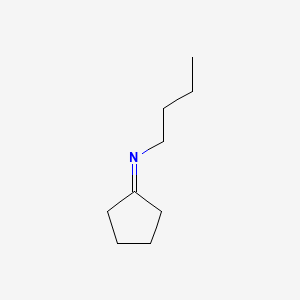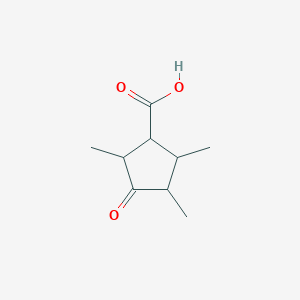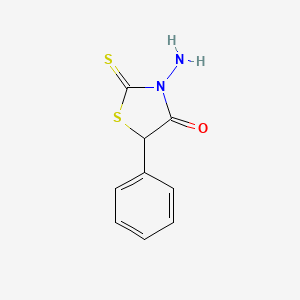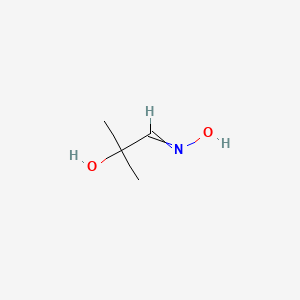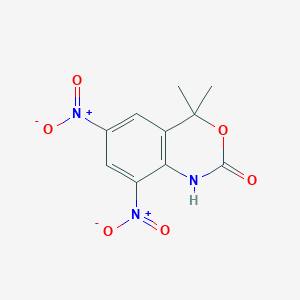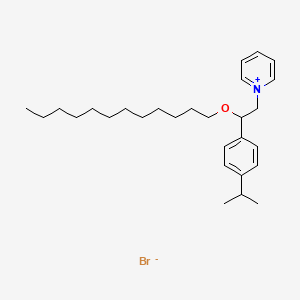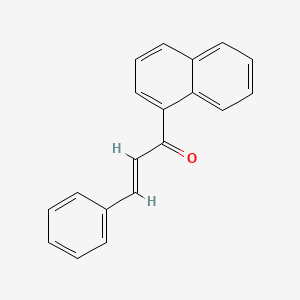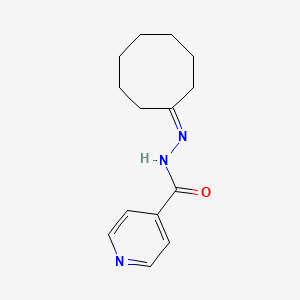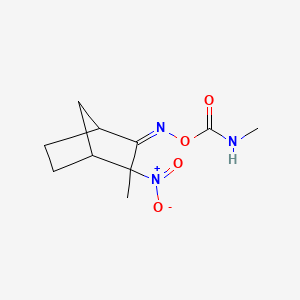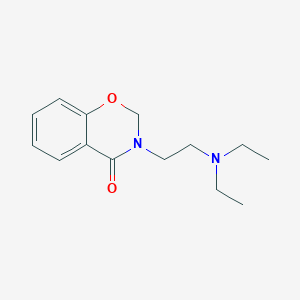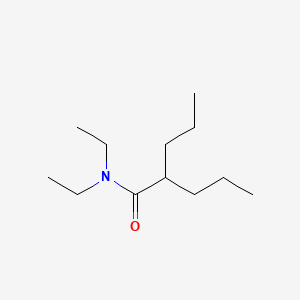
Valeramide, N,N-diethyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeramide, N,N-diethyl-2-propyl-, is an organic compound classified as an amide It is derived from valeric acid, a carboxylic acid with a five-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Valeramide, N,N-diethyl-2-propyl-, can be synthesized through the reaction of valeric acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Valeramide, N,N-diethyl-2-propyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Valeramide, N,N-diethyl-2-propyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Valeramide, N,N-diethyl-2-propyl-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Valeramide, N,N-diethyl-2-propyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Valeramide: A simpler amide derived from valeric acid without the diethyl and propyl substitutions.
N,N-Diethylacetamide: An amide with similar diethyl substitution but derived from acetic acid.
N,N-Diethylpropionamide: An amide with similar diethyl substitution but derived from propionic acid.
Uniqueness
Valeramide, N,N-diethyl-2-propyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
20406-75-1 |
|---|---|
Fórmula molecular |
C12H25NO |
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
N,N-diethyl-2-propylpentanamide |
InChI |
InChI=1S/C12H25NO/c1-5-9-11(10-6-2)12(14)13(7-3)8-4/h11H,5-10H2,1-4H3 |
Clave InChI |
KYZCGAYOKKRLFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


